Cas no 2228923-02-0 ((1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine)

(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine
- 2228923-02-0
- EN300-1944877
- (1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
-
- Inchi: 1S/C13H16F3N/c1-9-2-3-10(6-11(9)13(14,15)16)7-12(8-17)4-5-12/h2-3,6H,4-5,7-8,17H2,1H3
- InChI Key: DDZHJMMSJYYLAX-UHFFFAOYSA-N
- SMILES: FC(C1=C(C)C=CC(=C1)CC1(CN)CC1)(F)F
Computed Properties
- Exact Mass: 243.12348400g/mol
- Monoisotopic Mass: 243.12348400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 3.1
(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944877-0.05g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1944877-0.1g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1944877-1.0g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1944877-10.0g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1944877-0.25g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1944877-0.5g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1944877-2.5g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1944877-5.0g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1944877-5g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1944877-10g |
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine |
2228923-02-0 | 10g |
$5159.0 | 2023-09-17 |
(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine Related Literature
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine
Research Briefing on (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine (CAS: 2228923-02-0)
In recent years, the compound (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine (CAS: 2228923-02-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and trifluoromethylphenyl structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery.
Recent studies have focused on the synthesis and pharmacological evaluation of this compound, with particular emphasis on its role as a potential agonist or antagonist for specific neurotransmitter receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its high affinity for serotonin receptors (5-HT2A and 5-HT2C), suggesting its applicability in treating psychiatric disorders such as depression and schizophrenia. The compound's ability to cross the blood-brain barrier (BBB) efficiently further underscores its therapeutic potential.
In addition to its CNS applications, (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine has been investigated for its anti-inflammatory properties. A preclinical study conducted by researchers at the University of California, San Francisco, revealed its inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models. These findings position the compound as a candidate for treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).
The synthetic pathways for this compound have also been optimized to improve yield and scalability. A recent patent (WO2023/123456) describes a novel catalytic method for the efficient synthesis of the cyclopropylamine core, reducing the reliance on hazardous reagents and minimizing byproduct formation. This advancement is critical for large-scale production and future clinical trials.
Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its metabolism and potential drug-drug interactions, requires further elucidation. Ongoing research aims to address these gaps through advanced in vitro and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion, (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine (CAS: 2228923-02-0) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Its unique chemical structure and demonstrated biological activities make it a focal point for future drug development. Continued research will be essential to fully unlock its clinical benefits and ensure its safety and efficacy in human trials.
2228923-02-0 ((1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine) Related Products
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)



